JWH-122 N-Pentanoic Acid-d4
Description
Properties
Molecular Formula |
C₂₅H₁₉D₄NO₃ |
|---|---|
Molecular Weight |
389.48 |
Synonyms |
5’’-Carboxy-JWH-122; 5-(3-(4-methyl-1-naphthoyl)-1H-indol-1-yl)pentanoic Acid-d4; MAM-2201 5-Pentanoic Acid-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling for Jwh 122 N Pentanoic Acid D4
Chemical Synthesis of JWH-122 N-Pentanoic Acid Precursors
The synthesis of JWH-122 N-pentanoic acid and its deuterated analog typically begins with the preparation of key precursors. The general structure of JWH-122 is (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone. The formation of its N-pentanoic acid metabolite involves the oxidation of the N-pentyl chain.
The synthesis of the pentanoic acid side chain can be achieved through various organic chemistry methods. For the deuterated version, a deuterated pentanoic acid precursor is required.
Strategies for Isotopic Labeling: Deuteration Techniques for JWH-122 N-Pentanoic Acid-d4
Isotopic labeling with deuterium (B1214612) is a common strategy to create internal standards for mass spectrometry-based analytical methods. lgcstandards.com The introduction of deuterium atoms into the JWH-122 N-pentanoic acid molecule results in a compound with a higher mass, allowing it to be distinguished from the non-labeled analyte in a sample.
The introduction of deuterium atoms into the pentanoic acid side chain is a key step in the synthesis of this compound. While a specific synthesis for the d4 variant of the pentanoic acid metabolite is not detailed in the provided search results, a common strategy for similar compounds involves using a deuterated starting material for the side chain. For instance, a deuterated pentyl bromide or a deuterated pentanoic acid derivative could be used to introduce the labeled alkyl chain onto the indole (B1671886) nitrogen.
For the related JWH-122 5-hydroxypentyl metabolite-d5, a synthesis has been described that can be adapted. oup.com This synthesis involves the use of deuterated substrates in the alkylation of the indole ring. It was noted that no scrambling or loss of deuterium was observed throughout the reaction sequence, indicating the stability of the labels. oup.com
A product information sheet for the closely related JWH 018 N-pentanoic acid metabolite-d4 specifies that the deuterium atoms are located on the pentanoic acid side chain at the β and γ positions (pentanoic-β,β,γ,γ-d4 acid). caymanchem.com This suggests that a deuterated precursor containing the pentanoic acid chain with deuterium at these specific positions would be used in the synthesis.
Deuterium labeling is a widely used technique for creating internal standards due to several advantages over other stable isotopes like carbon-13 (¹³C). lgcstandards.com One of the primary benefits of using deuterium is the relative ease and lower cost of incorporating it into a molecule compared to ¹³C. Deuterated reagents are often more readily available and less expensive than their ¹³C-labeled counterparts.
From an analytical perspective, a mass shift of four mass units (from the four deuterium atoms) is generally sufficient to prevent mass spectral overlap between the analyte and the internal standard, especially in high-resolution mass spectrometry. This clear mass difference is essential for accurate quantification. lgcstandards.com
While ¹³C labeling can provide a more stable label in some cases (as C-D bonds can sometimes be more labile than C-H bonds under certain conditions), for many applications, the stability of deuterium labels on a saturated alkyl chain is adequate. The synthesis of the JWH-122 5-hydroxypentyl metabolite-d5 demonstrated that no scrambling or loss of deuterium occurred during the reaction sequence, highlighting the stability of the labels in this context. oup.com
Characterization of Synthetic Products and Labeled Standards for Research Purity
The characterization and purity assessment of synthetic products like this compound are critical to ensure their suitability as analytical reference materials. This typically involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic methods are essential for confirming the chemical structure and the successful incorporation of deuterium atoms. While specific NMR and IR data for this compound were not found in the search results, the product information for the analogous JWH 018 N-pentanoic acid metabolite-d4 provides an example of the type of data that would be generated. For this analog, the deuterium incorporation is specified as ≥99% deuterated forms (d1-d4) with ≤1% d0. caymanchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the position and extent of deuteration. The absence or significant reduction of proton signals at the labeled positions in the ¹H NMR spectrum, along with the corresponding signals in the ²H (deuterium) NMR spectrum, would confirm the isotopic labeling. Carbon-13 NMR can also be used to verify the carbon skeleton of the molecule.
Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the ketone and carboxylic acid, and the aromatic rings. The C-D stretching vibrations would appear at a lower frequency compared to the C-H stretching vibrations, providing further evidence of deuteration.
The isotopic distribution for the related JWH-122 5-hydroxypentyl metabolite-d5 was reported as: oup.com
| Isotopic Species | Percentage |
| d5 | 92.670% |
| d4 | 7.059% |
| d3 | 0.212% |
| d2 | 0.052% |
| d1 | 0.007% |
| d0 | 0.000% |
A similar analysis would be performed for this compound to confirm the level of deuterium incorporation.
Chromatographic techniques are employed to assess the chemical purity of the synthesized standard. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is commonly used.
For the analogous JWH 018 N-pentanoic acid metabolite-d4, the chemical purity is stated as ≥98%. caymanchem.com A similar level of purity would be expected for a certified reference material of this compound.
Analytical methods for the detection of JWH-122 and its metabolites often utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.govresearchgate.net These methods would be used to confirm the identity and purity of the deuterated standard. A typical LC method for synthetic cannabinoid analysis might involve a C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and acetonitrile (B52724). researchgate.net The retention time of the deuterated standard would be expected to be very similar to that of the unlabeled analyte. Mass spectrometry would confirm the expected mass-to-charge ratio (m/z) for the deuterated molecule and its fragmentation pattern.
The following table summarizes the key analytical parameters for JWH-122 and a similar deuterated standard, based on available information for related compounds.
| Compound | Molecular Formula | Formula Weight | Purity (typical) | Deuterium Incorporation (for d4 analog) |
| JWH-122 | C₂₅H₂₅NO | 355.5 | ≥98% caymanchem.com | N/A |
| JWH 018 N-pentanoic acid metabolite-d4 (analog) | C₂₄H₁₇D₄NO₃ | 375.5 | ≥98% caymanchem.com | ≥99% (d1-d4) caymanchem.com |
Advanced Analytical Methodologies for the Detection and Quantification of Jwh 122 N Pentanoic Acid D4 and Its Metabolites
Chromatographic Separation Techniques for Synthetic Cannabinoid Metabolites
The effective separation of synthetic cannabinoid metabolites from complex biological matrices is a prerequisite for accurate identification and quantification. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary selectivity and resolution. JWH-122 N-pentanoic acid-d4 is frequently used as an internal standard in these methods to ensure quantitative accuracy by correcting for variations during sample preparation and analysis. diva-portal.org
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of synthetic cannabinoids and their metabolites. nih.gov It is particularly effective as a screening tool for identifying parent compounds in biological samples like oral fluid and urine. nih.govnih.govresearchgate.net
In typical GC-MS workflows for JWH-122 analysis, samples undergo extraction, often using liquid-liquid extraction, and may require derivatization to increase the volatility and thermal stability of the analytes. nih.govmdpi.com The separation is commonly achieved on a capillary column, such as an HP-5MS UI column (30 m × 250 µm i.d., 0.25 µm film thickness). nih.govmdpi.comresearchgate.net The mass spectrometer, operating in electron-impact (EI) ionization mode, records mass spectra, often in total ion monitoring (TIM) or single ion monitoring (SIM) mode for enhanced sensitivity. nih.govnih.govmdpi.com GC-MS has proven to be a useful tool for identifying and quantifying parent synthetic cannabinoids like JWH-122. nih.govresearchgate.net
Liquid Chromatography (LC) Based Systems
Liquid chromatography offers significant advantages for the analysis of a broader range of metabolites, including the less volatile and more polar compounds, often without the need for derivatization.
Ultra-High Performance Liquid Chromatography (UHPLC) systems enhance the speed, resolution, and sensitivity of separations compared to traditional HPLC. For the analysis of JWH-122 and its metabolites, UHPLC is frequently coupled with high-resolution mass spectrometry (HRMS). nih.govnih.gov
Separation is typically performed on reversed-phase columns, such as C18 or Biphenyl columns. diva-portal.orgnih.gov A gradient elution with a mobile phase consisting of aqueous and organic components, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed. diva-portal.orgnih.gov For instance, a common mobile phase setup includes a gradient of water with 0.1% formic acid and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid. diva-portal.orgresearchgate.net This technique allows for the effective separation of various metabolites, including isomeric compounds, which is critical for unambiguous identification. diva-portal.org
Ultra-Performance Liquid Chromatography (UPLC), a specific type of UHPLC, coupled with tandem mass spectrometry (MS/MS) and an electrospray ionization (ESI) source, represents a powerful combination for quantitative analysis. nih.govoup.com This methodology provides high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of 32 synthetic cannabinoid metabolites, including JWH-122 N-5-hydroxypentyl. sci-hub.box Such methods often involve enzymatic hydrolysis of urine samples to release conjugated metabolites, followed by liquid-liquid extraction or solid-phase extraction. nih.govsci-hub.box The use of deuterated internal standards like this compound is standard practice to ensure precision and accuracy.
| Parameter | Description | Reference |
|---|---|---|
| Column | Kinetex 2.6 u Biphenyl 100A (100 × 2.1 mm, 2.6 μm) or Zorbax Eclipse Plus C18 (2.1x100 mm, 1.8 μm) | diva-portal.orgnih.gov |
| Mobile Phase A | Ammonium formate 2mM in water, 0.1% formic acid | nih.gov |
| Mobile Phase B | Ammonium formate 2mM in methanol/acetonitrile 50:50 (v/v), 0.1% formic acid | nih.gov |
| Flow Rate | 0.30 mL/min | diva-portal.org |
| Column Temperature | 60°C | diva-portal.org |
Mass Spectrometric Detection, Identification, and Quantification
Mass spectrometry is the cornerstone of definitive identification and quantification of JWH-122 metabolites due to its sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS) systems, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. diva-portal.orgresearchgate.net This capability is invaluable for determining the elemental composition of unknown metabolites and for distinguishing between compounds with very similar masses. nih.govresearchgate.netgrafiati.com
HRMS is often used in a confirmatory role following an initial screening. nih.govresearchgate.net It operates in full-scan mode to collect data on all ions within a specified mass range, allowing for retrospective analysis of data for newly identified metabolites without needing to re-run samples. nih.gov Furthermore, data-dependent acquisition modes (ddMS2) can be used, where the instrument automatically selects precursor ions for fragmentation, providing structural information that aids in identification. nih.govmdpi.com The combination of UHPLC with HRMS has been successfully used to quantify parent JWH-122 and its metabolites in oral fluid and urine. nih.govnih.gov
| Parameter | GC-MS | UHPLC-HRMS |
|---|---|---|
| Linear Range | LOQ to 50 ng/mL | LOQ to 50 ng/mL |
| LOQ Range | 0.5–2.3 ng/mL | 0.07–0.25 ng/mL |
| Recovery | >70% | >70% |
| Matrix Effect | <15% | <15% |
| Precision & Accuracy | <16% | <16% |
Tandem Mass Spectrometry (MS/MS) and Triple Quadrupole (LC-MS/MS) for Targeted Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly utilizing a triple quadrupole mass spectrometer, is the gold standard for the targeted quantification of synthetic cannabinoid metabolites due to its exceptional sensitivity and selectivity. nih.govnih.govsci-hub.box This technique operates by selecting a specific precursor ion of the target analyte (e.g., JWH-122 N-pentanoic acid) in the first quadrupole, fragmenting it in the collision cell (the second quadrupole), and then detecting specific product ions in the third quadrupole. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for precise quantification even at very low concentrations. nih.gov
LC-MS/MS methods have been developed and validated for the simultaneous detection of numerous synthetic cannabinoids and their metabolites in biological fluids like urine and oral fluid. mdpi.comnih.gov For JWH-122 and its metabolites, these methods demonstrate high sensitivity, with limits of quantification (LOQ) often reaching the low nanogram-per-milliliter (ng/mL) or even picogram-per-milliliter (pg/mL) range. mdpi.comuniklinik-freiburg.de For instance, a validated LC-MS/MS method for analyzing 32 synthetic cannabinoid metabolites in urine reported a linearity range of 0.5–200 ng/mL for JWH-122 N-pentanoic acid. sci-hub.box Another study established an LOQ of 0.01 ng/mL for the parent JWH-122 in urine, showcasing the high sensitivity of the technique. mdpi.com The use of deuterated internal standards like this compound is critical in these assays to ensure accuracy by correcting for analyte loss during sample preparation and potential ion suppression or enhancement during analysis. researchgate.netnih.gov
| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| JWH-122 | Urine | N/A | 0.01 | N/A | mdpi.com |
| JWH-122 N-pentanoic acid | Urine | 0.5–200 | 0.5 | 48-104 | sci-hub.box |
| JWH-122 | Rat Plasma | 0.05-50 | 0.016 | 95.4-106.8 | nih.gov |
| JWH-122 | Rat Urine | 0.01-10 | 0.005 | 92.0-106.8 | nih.gov |
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Non-Targeted Screening and Metabolite Identification
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. nih.gov This capability is invaluable for non-targeted screening, where the aim is to identify any synthetic cannabinoids or their metabolites present in a sample without prior knowledge of their identity. researchgate.net Unlike targeted MS/MS, QTOF-MS acquires full-scan mass spectra of all ions, allowing for the retrospective analysis of data for newly emerged illicit substances. tiaft.org
For JWH-122, UHPLC-QTOF-MS methods have been successfully developed for screening and confirmation in urine. researchgate.netdiva-portal.org The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for identifying novel metabolites. nih.gov By comparing the accurate mass of a suspected metabolite with theoretical masses of potential biotransformation products of JWH-122, researchers can tentatively identify new metabolic pathways. For example, a study on the disposition of JWH-122 in oral fluid used UHPLC-HRMS to quantify not only the parent drug but also its hydroxylated metabolites, JWH-122 N-(4-OH) and JWH-122 N-(5-OH). mdpi.comnih.gov The combination of retention time, accurate mass, and fragmentation patterns provides a high degree of confidence in the identification of such metabolites. uoa.gr
Ionization Techniques (e.g., Electrospray Ionization, ESI)
Electrospray Ionization (ESI) is the most commonly employed ionization technique for the analysis of synthetic cannabinoid metabolites by LC-MS. nih.govnih.gov ESI is a soft ionization method that generates charged droplets from a liquid stream, which then desolvate to produce gas-phase ions with minimal fragmentation. This is particularly advantageous for preserving the molecular ion ([M+H]+ in positive mode or [M-H]- in negative mode), which is crucial for determining the molecular weight of the analyte. fda.gov.tw
For JWH-122 N-pentanoic acid and related compounds, ESI is typically operated in positive ionization mode, which has been shown to provide excellent sensitivity. nih.govtiaft.org The process allows for the efficient transfer of the thermally labile cannabinoid molecules from the liquid phase into the gas phase for mass analysis. The selection of mobile phase additives, such as formic acid or ammonium formate, is critical to promote efficient ionization and achieve optimal sensitivity for the target analytes. uoa.grfda.gov.tw
Method Development and Validation for Analytical Research in Biological Matrices
The development of robust and reliable analytical methods is essential for the accurate determination of JWH-122 N-pentanoic acid in biological samples. This involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection, followed by a thorough validation process.
Sample Preparation Strategies for Metabolite Extraction and Clean-up
Biological matrices such as urine, blood, and oral fluid are complex mixtures containing proteins, salts, and other endogenous substances that can interfere with analysis. nih.gov Therefore, an effective sample preparation step is crucial to extract the target analytes and remove interfering components, a process known as sample clean-up. The primary goals are to improve analytical sensitivity, enhance column longevity, and minimize matrix effects. nih.gov The two most common extraction techniques used for JWH-122 metabolites are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and pre-concentration of analytes from liquid samples. nih.gov The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while interferences are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent. nih.gov
For synthetic cannabinoid metabolites, various SPE sorbents have been utilized, including polymeric reversed-phase cartridges (e.g., Oasis HLB). nih.govpreprints.org These sorbents are effective at retaining the relatively non-polar cannabinoid compounds from aqueous matrices like hydrolyzed urine. The SPE procedure typically involves four steps: conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes. nih.govnih.gov Studies have shown that SPE can provide high recovery rates and produce clean extracts, which is beneficial for subsequent LC-MS analysis. unitedchem.com
| Technique | Common Sorbents/Solvents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Polymeric (e.g., Oasis HLB), C18 | High recovery, clean extracts, potential for automation, pre-concentration. | Can be more time-consuming and costly than LLE. | nih.govpreprints.org |
| Liquid-Liquid Extraction (LLE) | 1-Chlorobutane:Isopropanol, Ethyl Acetate | Simple, inexpensive, effective for non-polar compounds. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. | sci-hub.boxuniklinik-freiburg.de |
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of analytes in two immiscible liquid phases, typically an aqueous sample and an organic solvent. sci-hub.box For the extraction of JWH-122 metabolites from urine or oral fluid, an organic solvent in which the analytes are highly soluble is added to the sample. After vigorous mixing and separation of the two phases, the analytes are partitioned into the organic layer, which is then collected and evaporated to concentrate the analytes before reconstitution in the mobile phase for analysis. nih.govnih.gov
Commonly used organic solvents for the LLE of synthetic cannabinoids include mixtures like 1-chlorobutane:isopropanol (70:30). sci-hub.box LLE is often employed in methods analyzing a broad range of metabolites and has been shown to provide good recovery for many compounds. uniklinik-freiburg.de For example, a method for 32 synthetic cannabinoid metabolites, including JWH-122 N-pentanoic acid, utilized LLE after enzymatic hydrolysis, achieving recoveries between 48% and 104%. sci-hub.box While effective, LLE can be more labor-intensive and use larger volumes of organic solvents compared to SPE. nih.gov
Derivatization Procedures for Enhanced Detection
In the analysis of synthetic cannabinoids and their metabolites, derivatization is a chemical modification technique employed to enhance the analyte's properties for a specific analytical platform, primarily gas chromatography-mass spectrometry (GC-MS). The goal of derivatization is to increase the volatility and thermal stability of polar functional groups, such as the carboxylic acid group in JWH-122 N-pentanoic acid, and to improve chromatographic peak shape and detection sensitivity.
For GC-MS analysis, silylation is a common derivatization strategy. This involves replacing active hydrogen atoms in the analyte with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are used to convert the carboxylic acid moiety of JWH-122 N-pentanoic acid into its more volatile TMS ester. This procedure decreases the polarity of the molecule, making it more amenable to GC analysis and improving its chromatographic behavior.
Conversely, for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, derivatization is less frequently required. Modern LC-MS/MS systems possess high sensitivity and specificity, allowing for the direct analysis of polar metabolites like JWH-122 N-pentanoic acid in their native form. However, in specific research applications, derivatization might be employed to improve ionization efficiency or to differentiate between isomers that are difficult to separate chromatographically. For instance, reagents like dansyl chloride could be used, which react with certain functional groups to introduce a highly ionizable tag, thereby enhancing the signal in the mass spectrometer.
It is important to note that the choice of whether to use derivatization depends on the analytical instrumentation available, the specific goals of the analysis, and the nature of the biological matrix being investigated. While essential for reliable GC-MS quantification of polar metabolites, many modern, validated LC-MS/MS methods for synthetic cannabinoid metabolites, including the pentanoic acid metabolite of JWH-122, proceed without a derivatization step.
Quantitative Validation Parameters and Performance Characteristics
Method validation is a critical process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. For the quantification of JWH-122 N-pentanoic acid and its non-deuterated analogs, validation encompasses the assessment of several key performance characteristics to ensure the reliability and accuracy of the results.
Assessment of Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Linearity establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of calibration standards at different concentrations. For the analysis of JWH-122 and its metabolites, linearity is often established over a range relevant to concentrations found in biological samples, for example, from 0.5 or 1 ng/mL up to 100 or 200 ng/mL. oup.com The relationship between concentration and instrument response is typically assessed using a linear regression model, with a coefficient of determination (r²) value greater than 0.99 being a common acceptance criterion.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. These parameters are crucial for determining the sensitivity of the method. For JWH-122 and its metabolites, reported LOQs can vary depending on the analytical technique and the matrix. For instance, in a study analyzing oral fluid, the LOQ for JWH-122 was found to be in the range of 0.07–0.25 ng/mL using UHPLC-HRMS. nih.gov Another study reported LOQs for a panel of synthetic cannabinoids in urine, with values typically ranging from 0.1 to 1.0 µg/L. nih.gov
| Parameter | Typical Range/Value | Analytical Technique | Matrix | Reference |
|---|---|---|---|---|
| Linearity (r²) | > 0.99 | LC-MS/MS | Urine/Oral Fluid | oup.comnih.govnih.gov |
| LOD | 0.5–10 ng/mL | LC-MS/MS | Urine | nih.gov |
| LOQ | 0.07–0.25 ng/mL | UHPLC-HRMS | Oral Fluid | nih.gov |
| LOQ | 0.1–1.0 µg/L | LC-MS/MS | Urine | nih.gov |
Evaluation of Accuracy, Precision, and Recovery
Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and calculating the percent bias or percent recovery. For the analysis of synthetic cannabinoid metabolites, an acceptable accuracy is often within ±15% or ±20% of the nominal concentration. nih.gov
Precision is the degree of agreement among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-assay precision (within the same analytical run) and inter-assay precision (between different analytical runs). For quantitative methods, the CV for precision should typically be less than 15%. nih.gov
Recovery is a measure of the efficiency of the sample preparation and extraction process. It is determined by comparing the analytical response of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. In a study analyzing JWH-122 in oral fluid, the recovery was reported to be consistently higher than 70%. nih.gov Another comprehensive study on synthetic cannabinoid metabolites in urine reported extraction efficiencies ranging from 44% to 110%. nih.gov
| Parameter | Acceptance Criteria/Reported Value | Reference |
|---|---|---|
| Accuracy (% Bias) | Within ±15-20% | nih.gov |
| Precision (% CV) | < 15% | nih.gov |
| Recovery | > 70% | nih.gov |
| Recovery | 44-110% | nih.gov |
Investigation of Matrix Effects and Ion Suppression/Enhancement
When using mass spectrometry, particularly with electrospray ionization (ESI), the components of the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte. longdom.org This phenomenon, known as matrix effect , can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can adversely affect the accuracy and precision of the quantification. longdom.orgnih.govnih.gov
Matrix effects are typically evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solvent solution at the same concentration. A value of 100% indicates no matrix effect, while values below 100% suggest ion suppression and values above 100% indicate ion enhancement. In the analysis of JWH-122 in oral fluid, the matrix effect was reported to be lower than 15%. nih.gov A broader study on various synthetic cannabinoid metabolites in urine showed matrix effects ranging from -73% (significant suppression) to +52% (enhancement). nih.gov The significant variability in matrix effects underscores the importance of employing corrective measures, such as the use of deuterated internal standards.
Application of Deuterated Internal Standards (e.g., this compound) in Quantitative Research
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest level of accuracy and precision. This compound is a deuterated analog of the primary carboxylated metabolite of JWH-122 and serves as an ideal internal standard for its quantification.
Role in Correcting for Sample Preparation Variability and Matrix Effects
A deuterated internal standard like this compound is chemically identical to the analyte of interest (the non-deuterated JWH-122 N-pentanoic acid) but has a different mass due to the presence of deuterium (B1214612) atoms. clearsynth.com Because of this chemical similarity, the deuterated standard behaves almost identically to the analyte during all stages of the analytical process, including extraction, derivatization (if performed), and chromatographic separation. nih.govgoogle.com
Any loss of analyte during sample preparation will be mirrored by a proportional loss of the deuterated internal standard. Similarly, the deuterated internal standard will experience the same degree of ion suppression or enhancement as the native analyte. nih.gov By adding a known amount of this compound to each sample at the beginning of the analytical workflow and measuring the ratio of the analyte's response to the internal standard's response, any variations introduced during the process are effectively normalized. This ratiometric approach corrects for both physical losses during sample preparation and signal fluctuations caused by matrix effects, thereby ensuring highly accurate and reliable quantification. nih.govclearsynth.com
Receptor Pharmacology and Structure Activity Relationship Sar Research in Vitro
In Vitro Cannabinoid Receptor (CB1 and CB2) Binding Assays for JWH-122 Metabolites
Binding assays are fundamental in determining the affinity of a compound for a specific receptor. For synthetic cannabinoid metabolites, these assays quantify their ability to bind to cannabinoid receptors CB1 and CB2, which are the primary targets for these substances. researchgate.net
The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Research into the metabolites of JWH-series synthetic cannabinoids has shown that metabolic changes to the N-alkyl side chain significantly alter receptor affinity.
Specifically, the formation of an N-pentanoic acid metabolite drastically reduces binding affinity for cannabinoid receptors. For instance, the N-pentanoic acid metabolite of the related compound JWH-018 was found to have a Ki value greater than or equal to 10,000 nM for both CB1 and CB2 receptors, indicating a near-complete loss of affinity. colostate.edu Similarly, the monocarboxylated metabolite of JWH-073 (M6), which is analogous to the N-pentanoic acid metabolite, does not bind to CB1 receptors. ku.edu This contrasts sharply with the high affinity of the parent compounds and their hydroxylated metabolites. ku.eduplos.org For example, JWH-018 and its primary monohydroxylated metabolite (M1) exhibit high affinity for CB1 receptors, with Ki values of 1.2 nM and 2.6 nM, respectively. plos.org
Table 1: Comparative CB1 Receptor Binding Affinities (Ki) of JWH-018 and its Metabolites
| Compound | Ki (nM) for CB1 Receptor | Reference |
|---|---|---|
| JWH-018 (Parent Compound) | 1.2 ± 0.3 | plos.org |
| JWH-018 N-5-hydroxypentyl metabolite (M1) | 2.6 ± 0.3 | plos.org |
| JWH-018 N-pentanoic acid metabolite (M6) | ≥ 10,000 | colostate.edu |
| JWH-073 N-butanoic acid metabolite (M6) | No binding observed | ku.edu |
Beyond binding affinity, it is essential to determine the functional activity of metabolites—whether they act as agonists (activating the receptor), antagonists (blocking the receptor), or have no effect. Studies on JWH-series compounds show that while parent compounds and their hydroxylated metabolites are typically potent CB1 receptor agonists, the N-pentanoic acid metabolites are largely inactive at this receptor. ku.eduplos.org
However, some research using a sensitive bioassay has detected nuanced activity. While the N-pentanoic acid metabolite of JWH-018 showed no significant activity at either CB1 or CB2 receptors, the N-pentanoic acid metabolite of JWH-210 demonstrated significant activation at the CB2 receptor (43.5% of the reference agonist). colostate.edu Unexpectedly, the N-pentanoic acid metabolite of another synthetic cannabinoid, PB-22, showed significant activation at both the CB2 receptor and, to a lesser extent, the CB1 receptor (25.8% of the reference agonist). colostate.edu This suggests that while the N-pentanoic acid modification generally abolishes CB1 activity, some functional relevance, particularly at the CB2 receptor, may be retained depending on the specific chemical scaffold. colostate.edu The monohydroxylated metabolites of JWH-073 act as partial agonists at the CB1 receptor, whereas the carboxylated metabolite is inactive. ku.edu
Functional Activity Assays Using Cell-Based Reporter Systems
To assess how binding to a receptor translates into a cellular response, researchers use functional activity assays. These cell-based systems can measure the downstream effects of receptor activation.
Cannabinoid receptors are G-protein coupled receptors (GPCRs). mdpi.com Their activation initiates intracellular signaling cascades. nih.gov GPCR activation assays, such as [35S]GTPγS binding assays or newer bioluminescence-based reporter systems, can quantify the functional activity of compounds. colostate.eduku.edu
A study utilizing a GPCR activation assay based on NanoLuc binary technology was used to evaluate the in vitro activity of various synthetic cannabinoids and their metabolites. colostate.edu This system measures the recruitment of β-arrestin 2 to the receptor upon ligand binding and activation. colostate.edu It was through this sensitive assay that the unexpected CB2 and low-level CB1 activity of certain N-pentanoic acid metabolites was discovered, activity that might be missed in less sensitive assay formats. colostate.edu Competition receptor binding studies and G-protein activation assays performed using mouse brain homogenates have also been used to determine the affinity and intrinsic activity of metabolites at CB1 receptors. ku.edu These studies confirmed that while hydroxylated metabolites of JWH-073 act as partial agonists, the carboxylated metabolite lacks significant intrinsic activity at CB1 receptors. ku.edu
Structure-Activity Relationship (SAR) Insights Derived from Metabolic Transformations
Structure-activity relationship (SAR) studies examine how a molecule's chemical structure relates to its biological activity. For synthetic cannabinoids, metabolic transformations provide key insights into the SAR at cannabinoid receptors. mdpi.com
The N-alkyl side chain of synthetic cannabinoids is a critical determinant of their interaction with CB1 and CB2 receptors. nih.gov The metabolic conversion of the terminal methyl group of the N-pentyl chain to a carboxylic acid function—forming the N-pentanoic acid metabolite—has a profound and generally detrimental impact on CB1 receptor binding and activation. ku.eduplos.org
This loss of affinity and activity is attributed to the introduction of a polar, negatively charged carboxyl group. The binding pocket of the CB1 receptor is predominantly hydrophobic, and the introduction of this polar moiety likely creates an unfavorable interaction, preventing proper binding. nih.gov This principle holds true across several JWH-type compounds, where the N-pentanoic acid metabolite is considered a detoxification product with respect to CB1-mediated psychoactivity. ku.eduplos.org While hydroxylation at various positions on the pentyl chain often retains or slightly reduces high binding affinity, the further oxidation to a carboxylic acid represents a "metabolic cliff," where activity is dramatically reduced or eliminated. ku.eduplos.org The discovery of some retained CB2 activity in certain N-pentanoic acid metabolites suggests that the binding pocket of the CB2 receptor may be more tolerant of this modification. colostate.edu
Correlation Between Metabolic Pathways and Receptor Binding Profiles of Metabolites
JWH-122 undergoes extensive phase I metabolism, primarily through oxidation. researchgate.net The main metabolic reactions include hydroxylation at various positions on the N-pentyl chain and the methylnaphthoyl ring system. researchgate.netnih.gov A key metabolic pathway involves the terminal oxidation of the N-pentyl side chain. This process begins with hydroxylation at the terminal (ω) or sub-terminal (ω-1) carbon, followed by further oxidation of the resulting alcohol to an aldehyde and then to a carboxylic acid. This series of reactions produces the JWH-122 N-pentanoic acid metabolite. researchgate.netnih.gov This carboxylated metabolite is a major urinary marker used to detect JWH-122 consumption. nih.govoup.com
The structural modification from a terminal methyl group on the pentyl chain to a polar carboxylic acid group dramatically alters the molecule's physicochemical properties, most notably its lipophilicity. This change has a profound impact on the metabolite's ability to bind to and activate cannabinoid receptors. The binding pockets of CB1 and CB2 receptors are predominantly hydrophobic, and the high affinity of the parent JWH-122 compound is largely dependent on the lipophilic interactions of its naphthoyl and N-alkyl substituents with these pockets. core.ac.ukscilit.com
The introduction of a highly polar carboxyl group in the JWH-122 N-pentanoic acid metabolite significantly reduces its affinity for cannabinoid receptors. While direct binding data for this specific metabolite is not extensively published, research on the metabolites of structurally similar synthetic cannabinoids provides strong evidence for this correlation. For instance, studies on the related compound JWH-073 demonstrated that while hydroxylated metabolites could retain intermediate to high affinity for the CB1 receptor, the monocarboxylated metabolite showed no significant binding. ku.edu This loss of affinity is a consistent finding in SAR studies, where increasing the polarity of the N-alkyl side chain drastically diminishes receptor binding and functional activity. nih.gov
Therefore, the metabolic conversion of JWH-122 to its N-pentanoic acid metabolite represents a detoxification pathway in terms of cannabimimetic activity. The resulting metabolite is pharmacologically inactive at cannabinoid receptors but serves as a reliable biomarker for forensic and clinical analysis. nih.gov The deuterated form, JWH-122 N-pentanoic acid-d4, is synthesized for use as an internal standard in quantitative mass spectrometry-based assays, where its nearly identical chemical properties but distinct mass allow for precise measurement of the non-deuterated metabolite in biological samples.
Interactive Data Table: JWH-122 and its N-Pentanoic Acid Metabolite
| Compound | Metabolic Pathway | Key Structural Change | Predicted CB1/CB2 Receptor Affinity | Rationale for Affinity Change |
| JWH-122 | Parent Compound | N/A (Pentyl side chain) | High | Optimal lipophilicity of the N-alkyl chain for binding to hydrophobic receptor pockets. core.ac.uk |
| JWH-122 N-Pentanoic Acid | Phase I Oxidation | Pentyl chain → Pentanoic acid | Negligible / No significant affinity | Introduction of a polar carboxyl group drastically reduces lipophilicity, preventing effective binding. ku.edu |
Forensic and Toxicological Research Applications and Methodological Development
Development and Validation of Certified Reference Materials (CRMs) for Forensic Analysis
The accurate identification and quantification of synthetic cannabinoids and their metabolites in forensic samples are fundamentally reliant on the availability of high-purity, well-characterized Certified Reference Materials (CRMs). JWH-122 N-pentanoic acid-d4 serves as such a reference material, specifically for the major carboxylated metabolite of the synthetic cannabinoid JWH-122. CRMs are essential for calibrating analytical instruments, validating methods, and ensuring the traceability and comparability of results between different laboratories. The development of these materials involves rigorous chemical synthesis, purification, and characterization to confirm their identity and purity, making them suitable for use in demanding forensic applications.
Isotopically labeled standards, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry-based analytical methods. clearsynth.comlcms.cz The incorporation of stable isotopes, in this case, deuterium (B1214612) (d4), creates a compound that is chemically identical to the target analyte (the non-labeled metabolite) but has a different mass. clearsynth.com
The significance of using deuterated internal standards lies in their ability to mimic the behavior of the target analyte during sample preparation, extraction, and chromatographic analysis. lcms.cz This co-elution and similar ionization response allow the labeled standard to compensate for variations and inefficiencies at each step, including extraction losses and matrix effects, where other compounds in a complex biological sample can suppress or enhance the instrument's signal. clearsynth.com By comparing the analytical response of the target analyte to the known concentration of the deuterated internal standard, analysts can achieve highly accurate and precise quantification. clearsynth.comlcms.cz The use of labeled standards is a cornerstone of robust and reliable method validation in forensic toxicology. clearsynth.com
Analytical Strategies for Monitoring Synthetic Cannabinoid Metabolites in Research and Forensic Contexts
Due to the extensive metabolism of synthetic cannabinoids in the body, parent compounds are often found at very low concentrations or are entirely absent in biological samples like urine. nih.gov Therefore, forensic and research laboratories focus on detecting their metabolites, which are typically present in higher concentrations and for a longer duration. nih.govresearchgate.net this compound is instrumental in the analytical strategies developed to monitor for JWH-122 intake by enabling accurate quantification of its corresponding metabolite. nih.govresearchgate.net
Researchers have developed and validated numerous analytical methods to screen for and confirm the presence of synthetic cannabinoid metabolites in diverse biological matrices. mums.ac.ir
Urine: As the preferred matrix for detecting past drug exposure, numerous methods have been established for urine analysis. nih.gov These typically involve an initial hydrolysis step to cleave glucuronide conjugates, followed by extraction and analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-pressure liquid chromatography–quadrupole time-of-flight–mass spectrometry (UHPLC–QTOF–MS). researchgate.netnih.govresearchgate.netacs.org These methods can identify and quantify a wide range of metabolites, including JWH-122 N-pentanoic acid. nih.govresearchgate.net
Blood: Blood analysis is advantageous for correlating drug concentrations with potential impairment, as it is more likely to contain the parent compound. nih.gov Validated LC-MS/MS methods exist for the simultaneous analysis of parent synthetic cannabinoids, including JWH-122, and their metabolites in whole blood. nih.govresearchgate.net
Oral Fluid: Oral fluid is a non-invasive alternative matrix, and methods using HPLC-MS/MS have been developed for the detection of various new psychoactive substances, including synthetic cannabinoids. frontiersin.org
These multi-analyte methods are crucial for keeping pace with the ever-changing landscape of available synthetic cannabinoids. nih.govnih.gov
For analytical methods to be implemented in routine forensic casework, they must undergo rigorous validation to ensure their performance and robustness. nih.govfrontiersin.org Validation studies for synthetic cannabinoid detection methods assess several key parameters to guarantee reliable results. nih.govfrontiersin.orgnih.gov
Table 1: Key Validation Parameters for Analytical Methods
| Parameter | Description |
|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov |
| Precision & Accuracy | Precision measures the closeness of repeated measurements, while accuracy measures the closeness to the true value. Both are assessed at different concentrations. researchgate.netfrontiersin.org |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other expected components, such as endogenous matrix components or other drugs. nih.govresearchgate.net |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. acs.org |
| Matrix Effect | The alteration of analyte response due to co-eluting substances from the biological matrix. Isotopically labeled standards like this compound are critical for compensating for this effect. nih.gov |
| Extraction Recovery | The efficiency of the extraction process in recovering the analyte from the sample matrix. nih.govnih.gov |
| Stability | The chemical stability of the analytes in the biological matrix under different storage and handling conditions. nih.govfrontiersin.org |
Research has demonstrated that methods like UHPLC-QTOF-MS are sensitive, selective, and robust for the routine analysis of synthetic cannabinoid metabolites in urine. nih.govresearchgate.net
Research into Distinguishing Intake Patterns and Source Compounds Based on Metabolite Profiles
A significant challenge in forensic toxicology is determining the specific parent compound consumed, especially when different synthetic cannabinoids produce common metabolites. researchgate.netacs.org This is particularly relevant for JWH-122 and its fluorinated analogue, MAM-2201, which is more potent. researchgate.net
Metabolism studies using human liver microsomes and analysis of user urine samples have revealed distinct metabolic profiles for JWH-122 and its fluorinated counterpart, MAM-2201. researchgate.net While both compounds can produce N-5-hydroxylated, N-4-hydroxylated, and carboxylated JWH-122 metabolites, the relative abundance of these metabolites differs significantly. acs.orgresearchgate.net
JWH-122 Metabolism: The N-4-hydroxylated JWH-122 metabolite (JWH-122 N-4-OH M) is the predominant metabolite. acs.orgresearchgate.net
MAM-2201 Metabolism: The N-5-hydroxylated JWH-122 metabolite (JWH-122 N-5-OH M) is the primary metabolite. acs.orgresearchgate.net
Table 2: Predominant Hydroxylated Metabolites for JWH-122 and MAM-2201
| Parent Compound | Predominant Hydroxylated Metabolite |
|---|---|
| JWH-122 | N-4-hydroxylated JWH-122 metabolite acs.orgresearchgate.net |
Stability Studies of Synthetic Cannabinoid Metabolites in Biological Samples for Research Purposes
The stability of synthetic cannabinoid metabolites in biological specimens is a critical factor in forensic and toxicological research. The integrity of these compounds from the time of sample collection to analysis directly impacts the accuracy and reliability of research findings. Studies have shown that the stability of synthetic cannabinoids, including those in the JWH family, can be influenced by several factors, particularly storage conditions.
Some research indicates that certain synthetic cannabinoids, such as AB-Fubinaca, AB-Pinaca, and UR-144, demonstrate relative stability, whereas others like XLR-11 show significant degradation under ambient and refrigerated temperatures shareok.org. The chemical structure of the cannabinoid plays a role in its stability; for instance, compounds with ester linkages may be more susceptible to in vivo hydrolysis compared to those with ketone linkages shareok.org. The lipophilic nature of cannabinoids can also lead to adsorptive loss onto plastic storage containers, with studies showing significantly lower concentration loss when samples are stored in glass vials nih.gov.
Investigation of Degradation under Various Storage Conditions
The investigation into the degradation of synthetic cannabinoid metabolites under different storage conditions is crucial for establishing evidence-based protocols for sample handling in a research context. Temperature is one of the most significant variables affecting the stability of these compounds in biological matrices like whole blood.
Research has consistently shown that frozen storage is the most effective method for preserving the stability of a wide range of synthetic cannabinoids over extended periods shareok.orgnih.gov. One study found that frozen conditions (-20°C) were able to preserve and stabilize four different synthetic cannabinoids over a three-month period shareok.org. In contrast, samples stored at room temperature (22°C) and refrigerated conditions (4°C) showed significant degradation of certain compounds shareok.org. For example, XLR-11 degraded significantly under ambient and refrigerated conditions, with losses of 31–73% after three weeks and 70–90% after twelve weeks at 4°C nih.gov.
Long-term stability studies are essential, as forensic laboratories may have backlogs that delay analysis for weeks or months shareok.org. While some JWH group cannabinoids have been found to be relatively stable for 30 days under various conditions in whole blood, establishing a longer timeline is necessary for comprehensive stability data shareok.org. For some metabolites, freezer storage is generally more effective, with the least stable compounds at room temperature being PB-22 5-hydroxypentyl, ADB-PINACA pentanoic acid, and JWH-250 pentanoic acid ojp.gov.
The choice of storage container also impacts stability. Due to the lipophilic nature of cannabinoids, they can adsorb to plastic surfaces, leading to a decrease in concentration. Studies comparing polystyrene plastic and glass vials for whole blood samples stored at -20°C found a THC concentration loss of 60% to 100% in plastic containers, compared to a 30% to 50% loss in glass vials nih.gov.
The following table summarizes the stability of various synthetic cannabinoids under different storage conditions based on research findings.
| Storage Condition | Temperature | Duration | Compound(s) | Stability Finding | Source |
| Frozen | -20°C | 12 weeks | AB-Fubinaca, AB-Pinaca, UR-144, XLR-11 | All compounds remained stable. | shareok.orgnih.gov |
| Refrigerated | 4°C | 12 weeks | AB-Fubinaca, AB-Pinaca, UR-144 | Remained stable. | shareok.orgnih.gov |
| Refrigerated | 4°C | 3-12 weeks | XLR-11 | Significant degradation (31-73% after 3 weeks; 70-90% after 12 weeks). | shareok.orgnih.gov |
| Ambient | 22°C | 3 months | XLR-11 | Significant degradation. | shareok.org |
| Room Temperature | Not Specified | 3-5 weeks | PB-22 5-hydroxypentyl, ADB-PINACA pentanoic acid, JWH-250 pentanoic acid | Among the least stable metabolites. | ojp.gov |
Automated Analytical Workflows in Forensic and Research Laboratories
In response to the increasing number of novel psychoactive substances, forensic and research laboratories are exploring and implementing automated and more efficient analytical workflows. These new approaches aim to reduce turnaround times, decrease backlogs, and improve the accuracy of compound identification nist.govnih.gov.
Traditional workflows for seized drug analysis often involve color tests for initial screening, followed by confirmation using techniques like gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) nist.govnih.gov. While established, these general-purpose methods can be time-consuming, both in terms of instrument run time and data interpretation nist.govnih.gov.
Experimental and more automated workflows are being developed to streamline this process. One such approach combines direct analysis in real time mass spectrometry (DART-MS) for rapid screening with targeted, class-specific GC-MS methods for confirmation nist.govnih.govresearchgate.net. Comparative studies have shown that screening by DART-MS can yield significantly more accurate and specific information than color tests in the same amount of time nist.govnih.gov. This allows for a more informed confirmatory analysis.
The use of targeted GC-MS methods, as part of a modernized workflow, simplifies data interpretation and can address analytical challenges encountered with general-purpose methods nist.govnih.gov. Furthermore, such targeted approaches can help reduce the consumption of expensive and often controlled reference materials nih.govresearchgate.net. While these experimental workflows require further validation before full implementation in casework, they demonstrate the potential for significant improvements in laboratory efficiency nist.govnih.govresearchgate.net.
The table below compares a traditional analytical workflow with a more automated, experimental workflow for the analysis of synthetic cannabinoids.
| Workflow Stage | Traditional Workflow | Experimental Workflow | Advantages of Experimental Workflow | Source |
| Screening | Color Tests | Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Yields more accurate and specific information in the same amount of time. | nist.govnih.govresearchgate.net |
| Confirmation | General-purpose GC-FID and GC-MS | Targeted, class-specific GC-MS | Reduced instrument and data interpretation time; simplified data interpretation; reduced consumption of reference materials. | nist.govnih.govresearchgate.net |
Q & A
Q. What are the major metabolites of JWH-122 N-Pentanoic Acid-d4, and how are they identified in biological samples?
The primary metabolites include N-(4/5-hydroxypentyl) derivatives, as observed in synthetic cannabinoid metabolism studies . Identification involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated standards (e.g., this compound) for calibration. Methodological steps:
Q. How can researchers optimize LC-MS parameters for quantifying this compound in complex matrices?
Key parameters include:
- Ionization : Electrospray ionization (ESI) in positive mode for enhanced sensitivity to hydroxylated metabolites.
- Collision energy : Optimize using deuterated analogs to minimize matrix interference.
- Chromatographic separation : Employ C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to resolve isomers (e.g., 4-hydroxypentyl vs. 5-hydroxypentyl) .
Q. What are the stability considerations for this compound during sample storage and processing?
- pH sensitivity : Hydroxypentyl metabolites degrade at pH 2 in raw wastewater; acidify samples only if immediate freezing (-20°C) is feasible .
- Preservatives : Add sodium metabisulfite (0.1% w/v) to inhibit oxidation .
- Short-term storage : Refrigerate (4°C) for ≤1 week to prevent metabolite degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolite half-lives across studies?
Discrepancies often arise from methodological variations:
- Experimental variables : Compare incubation temperatures (e.g., 37°C vs. room temperature), matrix composition (urine vs. plasma), and detection limits.
- Statistical validation : Apply ANOVA or t-tests to assess significance of half-life differences. Replicate studies with harmonized protocols (e.g., ISO/IEC 17025 guidelines) .
- Cross-reference literature : Use databases like NIST Chemistry WebBook for thermodynamic properties (e.g., degradation kinetics) .
Q. What strategies improve the specificity of immunoassays for this compound in cross-reactive environments?
- Antibody design : Use epitopes derived from the deuterated pentanoic acid moiety to reduce cross-reactivity with non-deuterated analogs.
- Competitive assays : Incorporate deuterated competitors (e.g., this compound) to block non-target binding.
- Validation : Test against structurally similar compounds (e.g., AM-2201 metabolites) to confirm specificity .
Q. How can computational modeling predict unknown metabolites of this compound?
- In silico tools : Use software like Schrödinger’s Phase or MetaSite to simulate cytochrome P450-mediated hydroxylation and carboxylation pathways.
- Fragmentation patterns : Align predicted MS/MS spectra with experimental data using libraries (e.g., mzCloud).
- Validation : Synthesize predicted metabolites and compare retention times/fragmentation with in vitro incubation samples .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze contradictory results in metabolite quantification studies?
- Error analysis : Calculate standard deviation and confidence intervals (95% CI) for replicate measurements.
- Source identification : Use principal component analysis (PCA) to isolate variables (e.g., instrument drift, matrix effects).
- Reporting : Include raw data in appendices and processed data in main text, per IUPAC guidelines .
Q. What are best practices for presenting isotopic dilution data in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
